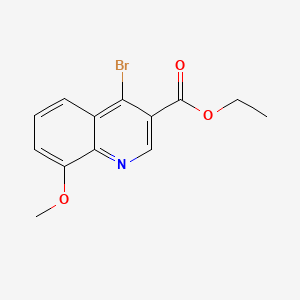

Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate

Description

Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate is a halogenated quinoline derivative with the molecular formula C₁₃H₁₂BrNO₃. It features a bromine atom at position 4, a methoxy group (-OCH₃) at position 8, and an ethyl ester at position 3 of the quinoline scaffold. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

ethyl 4-bromo-8-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMBRKPDOOMMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Br)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677907 | |

| Record name | Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-60-1 | |

| Record name | Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common synthetic route starts with the bromination of 8-methoxyquinoline-3-carboxylic acid using bromine in the presence of a suitable solvent. The resulting 4-bromo-8-methoxyquinoline-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Chemical Reactions Analysis

Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group at the 8-position can be oxidized to form a quinone derivative.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bromine, sulfuric acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS 35975-57-6)

- Molecular Formula: C₁₂H₁₀BrNO₃.

- Substituents : Bromine at position 8, hydroxyl (-OH) at position 4.

- Key Differences: The target compound has bromine at position 4 (vs. 8) and methoxy at position 8 (vs. hydroxyl).

- Similarity Score : 0.88 (based on structural alignment) .

Ethyl 6-Bromo-4-Hydroxy-8-Methylquinoline-3-Carboxylate (CAS 67643-31-6)

- Molecular Formula: C₁₄H₁₃BrNO₃.

- Substituents : Bromine at position 6, methyl (-CH₃) at position 8, hydroxyl at position 4.

- Key Differences :

Ethyl 8-Bromo-4-Chloro-5-Fluoroquinoline-3-Carboxylate (CAS 1260650-59-6)

- Molecular Formula: C₁₂H₈BrClFNO₂.

- Substituents : Bromine at position 8, chlorine at position 4, fluorine at position 5.

Physicochemical Properties

Biological Activity

Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a quinoline core with notable substitutions:

- Bromine at the 4-position

- Methoxy group at the 8-position

- Ethyl carboxylate group at the 3-position

The molecular formula is with a molecular weight of approximately 324.17 g/mol. Its unique structure contributes to its biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In comparative studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound could be a promising candidate for developing new antibacterial and antifungal agents .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. The compound has demonstrated inhibitory effects on cancer cell lines, including prostate cancer (PC-3) and breast cancer cells.

| Cell Line | IC50 Value (μM) |

|---|---|

| PC-3 | <1.0 |

| MCF-7 | <5.0 |

The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation, although further research is needed to elucidate the exact pathways involved .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may inhibit enzymes or disrupt cellular signaling pathways critical for pathogen survival or tumor growth. The presence of bromine and methoxy groups enhances its binding affinity to these targets, potentially leading to increased therapeutic efficacy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial strains, revealing that it exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The findings underscore its potential as an alternative treatment option in antibiotic-resistant infections .

- Anticancer Research : In vitro tests on breast cancer cell lines showed that this compound significantly reduced cell viability at concentrations below 5 μM, indicating its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What synthetic routes are commonly employed for preparing Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, bromination at the 4-position of a quinoline scaffold can be achieved using phosphorus oxybromide (POBr₃) under controlled conditions, followed by esterification of the carboxyl group using ethanol in acidic media. Key intermediates, such as 8-methoxyquinoline-3-carboxylic acid, are often prepared via cyclization of substituted anilines with diethyl ethoxymethylenemalonate . Methodological optimization includes monitoring reaction progress via TLC and isolating intermediates via recrystallization or column chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- ¹H NMR : Peaks for the methoxy group (δ ~3.9–4.1 ppm, singlet) and ethyl ester protons (δ ~1.3–1.4 ppm triplet for CH₃, δ ~4.3–4.4 ppm quartet for CH₂) are critical. Aromatic protons in the quinoline ring appear as multiplets between δ 7.5–9.0 ppm.

- IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and C-Br (~550–600 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Br or ethoxy groups) align with the molecular formula (C₁₃H₁₂BrNO₃) .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Avoid inhalation/contact by using fume hoods, nitrile gloves, and safety goggles.

- Store in airtight containers away from light and moisture to prevent decomposition .

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

Single-crystal X-ray diffraction using programs like SHELXL or WinGX/ORTEP provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, torsional angles in the quinoline ring and Br/C=O spatial arrangements can clarify regioisomerism or polymorphism. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Multi-variable analysis : Use dose-response curves and statistical tools (e.g., ANOVA) to differentiate assay noise from true activity.

- Crystallographic validation : Compare active/inactive derivatives’ crystal structures to identify critical substituent interactions (e.g., bromine’s role in halogen bonding) .

- Computational modeling : Molecular docking (e.g., AutoDock) can predict binding affinities to targets like bacterial gyrase, reconciling disparities between in vitro and in vivo results .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo group serves as a site for Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups, enabling diversification for SAR studies. Reaction efficiency depends on:

- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in DMF at 80–100°C.

- Steric effects : Methoxy at the 8-position may hinder coupling; microwave-assisted synthesis can improve yields .

Q. What analytical methods quantify degradation products under varying storage conditions?

- HPLC-MS : Monitor hydrolysis of the ester group (e.g., conversion to carboxylic acid) using a C18 column and acetonitrile/water gradient.

- TGA/DSC : Assess thermal stability; decomposition temperatures guide storage recommendations (e.g., −20°C for long-term stability) .

- Accelerated aging studies : Expose samples to 40°C/75% RH for 4 weeks to simulate shelf-life changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.